molecular formula C24H31NO2 B4324432 1-[2-(1-adamantyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione

1-[2-(1-adamantyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione

Cat. No.: B4324432
M. Wt: 365.5 g/mol
InChI Key: XUASORJBXDBDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-adamantyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the category of drugs known as Nootropics. Nootropics are a class of drugs that are known to enhance cognitive function, memory, concentration, and creativity.

Mechanism of Action

The exact mechanism of action of 1-[2-(1-adamantyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. These neurotransmitters are essential for cognitive function, and their increased levels are believed to enhance memory, concentration, and learning ability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons in the brain. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may help to protect the brain from damage.

Advantages and Limitations for Lab Experiments

1-[2-(1-adamantyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential as a cognitive enhancer. However, there are also some limitations to its use in lab experiments. It can be expensive to synthesize, and its exact mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 1-[2-(1-adamantyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione. One direction is to further study its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a treatment for other cognitive disorders such as attention deficit hyperactivity disorder (ADHD) and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Scientific Research Applications

1-[2-(1-adamantyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory, concentration, and learning ability in animal models. It has also been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethyl]-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2/c1-16-2-4-17(5-3-16)11-21-12-22(26)25(23(21)27)7-6-24-13-18-8-19(14-24)10-20(9-18)15-24/h2-5,18-21H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUASORJBXDBDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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